molecular formula C21H19NO4 B613569 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid CAS No. 1198791-58-0

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid

Cat. No. B613569
CAS RN: 1198791-58-0
M. Wt: 349,38 g/mole
InChI Key: ZXOKSWZUJXKQCQ-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid, or FDAMPA, is a synthetic organic compound with a wide variety of applications in scientific research. It is a small molecule that has been studied for its ability to bind to proteins, and it has been used to study protein-protein interactions, to study enzyme-substrate interactions, and to develop new drugs and treatments. FDAMPA has been shown to have a wide range of biochemical and physiological effects, and it has many advantages and limitations for lab experiments.

Scientific Research Applications

Peptide Synthesis and β-Peptides

Fmoc-protected β-homoamino acids derived from Ile, Tyr, and Met facilitate solid-phase syntheses of β-peptides, demonstrating the method's suitability for large-scale preparation with high diastereoselectivity and yield. This technique underscores the compound's pivotal role in enabling the synthesis of structurally diverse peptides for potential therapeutic applications (Šebesta & Seebach, 2003).

Self-Assembled Structures

Fmoc modification of aliphatic amino acids like alanine, leucine, isoleucine, and valine leads to self-assembled structures with morphologies ranging from flower-like to fibrous, highlighting the potential of these compounds in nanotechnology and material science for designing novel architectures (Gour et al., 2021).

Fluorescent Labeling Reagents

The compound's derivative, 6-methoxy-4-quinolone, exemplifies its utility as a novel fluorophore for biomedical analysis, offering strong fluorescence across a wide pH range. Its high stability and sensitivity make it an excellent candidate for developing new fluorescent labeling reagents (Hirano et al., 2004).

Enzyme-Activated Surfactants

N-Fluorenyl-9-methoxycarbonyl-protected amino acids serve as surfactants for carbon nanotubes, with properties enabling enzymatically activated dispersion in aqueous media. This unique application suggests potential in biotechnology and materials science for creating responsive systems (Cousins et al., 2009).

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpent-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-3-12-21(2,19(23)24)22-20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h1,4-11,18H,12-13H2,2H3,(H,22,25)(H,23,24)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOKSWZUJXKQCQ-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701145975
Record name (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-4-pentynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701145975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1198791-58-0
Record name (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-4-pentynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198791-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-4-pentynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701145975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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